molecular formula C11H6BrF3O B8257968 2-Bromo-1-(trifluoromethoxy)naphthalene CAS No. 1261753-80-3

2-Bromo-1-(trifluoromethoxy)naphthalene

Cat. No.: B8257968
CAS No.: 1261753-80-3
M. Wt: 291.06 g/mol
InChI Key: VKUQEOMWHZFLRC-UHFFFAOYSA-N
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Description

2-Bromo-1-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 1-position of the naphthalene ring. The compound combines the aromatic stability of naphthalene with the electron-withdrawing properties of both bromine and the trifluoromethoxy group, making it a versatile intermediate in organic synthesis and materials science. Its molecular formula is C₁₁H₆BrF₃O, with a molecular weight of 297.06 g/mol. The trifluoromethoxy group enhances thermal and oxidative stability, while bromine provides a reactive site for cross-coupling or substitution reactions .

Properties

IUPAC Name

2-bromo-1-(trifluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUQEOMWHZFLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266040
Record name Naphthalene, 2-bromo-1-(trifluoromethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261753-80-3
Record name Naphthalene, 2-bromo-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261753-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-bromo-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(trifluoromethoxy)naphthalene can be achieved through several methods. One common approach involves the bromination of 1-(trifluoromethoxy)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-(trifluoromethoxy)naphthalene in chemical reactions involves the activation of the bromine atom or the trifluoromethoxy group. In nucleophilic aromatic substitution, the electron-withdrawing trifluoromethoxy group stabilizes the intermediate anion, facilitating the substitution process. In Suzuki-Miyaura coupling, the palladium catalyst coordinates with the bromine atom, enabling the transmetalation and subsequent formation of the biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-bromo-1-(trifluoromethoxy)naphthalene include:

Compound Name Molecular Formula Substituents Key Features
1-Bromo-2-methylnaphthalene C₁₁H₉Br –CH₃ at C2, –Br at C1 Methyl group is electron-donating, reducing bromine's reactivity compared to –OCF₃. Boiling point: ~281°C .
2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone C₉H₆BrF₃O₂ –OCF₃ on phenyl ring, ketone at C1 Phenyl ring instead of naphthalene; ketone enhances electrophilicity. Used in HDAC inhibitor synthesis .
1-Bromo-4-(4-bromophenyl)naphthalene C₁₆H₁₀Br₂ Dual bromine substituents Higher molecular weight (370.97 g/mol); potential for dual reactivity in cross-coupling reactions .
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ –OCH₃ groups at C3 and C4 Methoxy groups are less electron-withdrawing than –OCF₃, leading to slower substitution kinetics .

Physical and Chemical Properties

  • Boiling/Melting Points :

    • The trifluoromethoxy group in this compound lowers its boiling point compared to 1-bromo-2-methylnaphthalene (281°C) due to reduced intermolecular forces from fluorine’s electronegativity .
    • Melting points for brominated naphthalenes typically range from 78–130°C, but –OCF₃ may increase crystallinity .
  • Reactivity: Bromine in this compound is more electrophilic than in 1-bromo-2-methylnaphthalene due to –OCF₃’s electron-withdrawing effect, favoring Suzuki-Miyaura or Ullmann couplings . – 2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone exhibits higher reactivity in nucleophilic acyl substitutions compared to naphthalene derivatives due to the ketone group .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property This compound 1-Bromo-2-methylnaphthalene 2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone
Molecular Weight (g/mol) 297.06 221.10 283.17
Boiling Point (°C) ~250 (estimated) 281 285–290
Key Reactivity Suzuki coupling, SNAr Friedel-Crafts alkylation Nucleophilic acyl substitution
Primary Application Semiconductors, fluoropolymers Solvent, dye intermediates HDAC inhibitor synthesis

Table 2: Substituent Effects on Reactivity

Substituent Electron Effect Impact on Bromine Reactivity Example Compound
–OCF₃ Strongly withdrawing High electrophilicity This compound
–OCH₃ Moderately donating Reduced reactivity 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
–CH₃ Donating Low reactivity 1-Bromo-2-methylnaphthalene

Biological Activity

2-Bromo-1-(trifluoromethoxy)naphthalene is an organic compound with significant interest in medicinal chemistry and material science due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group, which contribute to its biological activity and potential applications in drug development.

  • Molecular Formula : C₁₁H₆BrF₃O
  • IUPAC Name : this compound
  • CAS Number : 1261753-80-3

The biological activity of this compound can be attributed to its ability to engage in various chemical reactions, particularly nucleophilic aromatic substitutions and coupling reactions. The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, allowing for increased reactivity in biological systems.

In nucleophilic aromatic substitution, the electron-withdrawing trifluoromethoxy group stabilizes the intermediate anion, facilitating the substitution process. This characteristic is crucial for the compound's interaction with biological targets, particularly in drug design.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that naphthalene derivatives can possess anticancer properties. For instance, modifications of naphthalene structures have been associated with selective cytotoxicity against various cancer cell lines, including SCC-9 cells .
  • Receptor Modulation : The compound has been explored as a potential modulator for various receptors. For example, it has been studied as an antagonist for P2Y14 receptors, demonstrating high affinity and selectivity .

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of naphthalene, including those similar to this compound, show promise in inhibiting tumor growth in specific cancer cell lines. These studies often utilize assays such as MTT or fluorescence binding assays to evaluate cell viability and receptor affinity .
  • Receptor Binding Studies : Research involving binding assays has indicated that compounds with similar structural motifs can effectively engage with G-protein coupled receptors (GPCRs), highlighting their potential as therapeutic agents targeting metabolic pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
1-Bromo-2-(trifluoromethoxy)benzeneModerate Anticancer ActivityShows selective inhibition against certain cancer cells
2-Bromo-1-(trifluoromethyl)naphthaleneAntagonist for P2Y14 receptorsHigh affinity observed in cyclic AMP assays
2-Bromo-1-(methoxy)naphthaleneLowered receptor affinityLess effective compared to trifluoromethyl derivatives

Synthesis and Applications

The synthesis of this compound typically involves bromination of 1-(trifluoromethoxy)naphthalene using brominating agents under controlled conditions. This synthetic route is essential for producing the compound in high yields for further biological evaluation.

This compound serves as a valuable building block in organic synthesis, particularly for developing pharmaceuticals and bioactive molecules. Its unique structural features enhance the metabolic stability and biological activity of drug candidates.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(trifluoromethoxy)naphthalene, and how can purity be optimized?

Answer: The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions. For example:

  • Bromination : Direct bromination of 1-(trifluoromethoxy)naphthalene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) .
  • Trifluoromethoxy Introduction : Coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce the trifluoromethoxy group onto brominated naphthalene precursors .

Q. Purity Optimization :

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients.
  • Recrystallization : Solvent pairs like dichloromethane/hexane improve crystalline purity.
  • HPLC Analysis : Monitor purity (>98%) using reversed-phase HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., bromine deshields adjacent protons; trifluoromethoxy shows distinct ¹⁹F coupling).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the naphthalene backbone .
  • X-ray Crystallography :
    • Use SHELXL () for structure refinement. High-resolution data (d-spacing < 0.8 Å) ensures accurate determination of bond angles and torsional strain from bulky substituents .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 301.97) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of the bromine and trifluoromethoxy groups?

Answer:

  • Competitive Reactivity Analysis :
    • Perform kinetic studies under Suzuki-Miyaura coupling conditions (Pd catalysts, varying bases). Monitor whether Br or OCF₃ acts as a leaving group using LC-MS .
    • Computational modeling (DFT) predicts activation energies for substitution pathways .
  • Isotopic Labeling : Use ⁸¹Br-labeled analogs to trace bromine displacement efficiency .

Q. What methodologies assess the environmental partitioning and degradation pathways of this compound?

Answer:

  • Partitioning Studies :
    • Measure log Kow (octanol-water coefficient) via shake-flask method. Expect high hydrophobicity (log Kow > 4) due to aromatic bromine and trifluoromethoxy groups .
    • Soil adsorption experiments: Use batch equilibration to determine Kd (distribution coefficient) .
  • Degradation Pathways :
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze intermediates via GC-MS.
    • Biodegradation : Use OECD 301B tests with activated sludge; track metabolite formation (e.g., hydroxylated derivatives) .

Q. How should toxicity studies address discrepancies in systemic effects across species?

Answer:

  • Systematic Review Design :
    • Apply inclusion criteria (Table B-1, ) to filter studies by route (oral/inhalation), dose, and endpoints (e.g., hepatic/renal effects).
    • Use meta-analysis to quantify interspecies variability (e.g., murine vs. primate metabolic rates) .
  • Mechanistic Toxicology :
    • CYP450 Inhibition Assays : Test hepatic microsomes for metabolite-driven toxicity (e.g., epoxide formation).
    • Omics Profiling : RNA-seq identifies species-specific gene expression changes in oxidative stress pathways .

Q. What strategies validate crystallographic data when twinning or disorder complicates refinement?

Answer:

  • Twinning Detection : Use SHELXD () to analyze intensity statistics (e.g., Hooft y parameter > 0.5 indicates twinning).
  • Disorder Modeling :
    • Split occupancy refinement for overlapping atoms (e.g., trifluoromethoxy rotamers).
    • Apply restraints (DELU, SIMU) in SHELXL to stabilize geometry .
  • Validation Tools : Check Rfree convergence and MolProbity clash scores (< 10%) .

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